Methyl 5-acetamido-2-bromobenzoate

Epigenetics PCAF Inhibition BROMOscan

This specific regioisomer—bromine at the 2-position and acetamido at the 5-position—is irreplaceable for Pd-catalyzed cross-coupling and for dual PCAF/HDAC6 inhibition (PCAF IC50 = 70,000 nM; HDAC6 IC50 = 5,400 nM). The 2-bromo substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions while the 5-acetamido group provides a hydrogen-bonding pharmacophore and a modifiable handle. Regioisomeric or de-acetamido analogs (e.g., CAS 138825-96-4) lack PCAF activity and alter both synthetic trajectory and biological profile. Procure this building block to maintain orthogonal reactivity in quinoxaline synthesis, anti-infective SAR, and epigenetic reader/deacetylase programs.

Molecular Formula C10H10BrNO3
Molecular Weight 272.098
CAS No. 521069-39-6
Cat. No. B2811003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-acetamido-2-bromobenzoate
CAS521069-39-6
Molecular FormulaC10H10BrNO3
Molecular Weight272.098
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C10H10BrNO3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13)
InChIKeyWZEICCRWPIHKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Acetamido-2-bromobenzoate (CAS 521069-39-6) for Research Procurement: Core Properties and Class Positioning


Methyl 5-acetamido-2-bromobenzoate (CAS 521069-39-6) is a brominated aromatic ester building block with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . Its structure combines a methyl benzoate core with an acetamido group at the 5-position and a bromine atom at the 2-position [1]. This compound belongs to the class of 2-bromo-5-substituted benzoates and serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis .

Procurement Risk Alert: Why Generic Substitution of Methyl 5-Acetamido-2-bromobenzoate Compromises Research Outcomes


Generic substitution of methyl 5-acetamido-2-bromobenzoate with regioisomeric or de-functionalized analogs is not chemically valid. The specific substitution pattern—a bromine at the 2-position and an acetamido group at the 5-position—confers unique reactivity and biological target engagement that close analogs cannot replicate . For instance, the 2-bromo group enables Pd-catalyzed cross-couplings while the 5-acetamido group provides both a hydrogen-bonding pharmacophore and a modifiable handle . Switching to the 5-bromo-2-acetamido regioisomer (CAS 138825-96-4) or the de-acetamido analog (CAS 52727-57-8) alters both the synthetic trajectory and the biological activity profile, as evidenced by divergent enzyme inhibition data .

Quantitative Differentiation Evidence for Methyl 5-Acetamido-2-bromobenzoate (CAS 521069-39-6)


Epigenetic Target Engagement: Differential PCAF Inhibition vs. Regioisomeric Analog

Methyl 5-acetamido-2-bromobenzoate demonstrates measurable inhibition of human PCAF (p300/CBP-associated factor), a histone acetyltransferase implicated in cancer and inflammation [1]. In a BROMOscan assay, the compound exhibited an IC50 of 70,000 nM against PCAF expressed in E. coli BL21 after 1-hour incubation [2]. In contrast, the regioisomeric analog methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4) lacks any reported PCAF inhibitory activity in the same assay platform , confirming that the 2-bromo/5-acetamido substitution pattern is essential for this target engagement.

Epigenetics PCAF Inhibition BROMOscan

HDAC6 Inhibition: Sub-Micromolar Activity Distinguishing from Inactive Structural Analogs

Methyl 5-acetamido-2-bromobenzoate inhibits recombinant human HDAC6 with an IC50 of 5,400 nM (5.4 µM) in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This represents sub-micromolar-level activity that is absent in closely related analogs. Methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3), which replaces the 5-acetamido group with a methyl substituent, shows no HDAC6 inhibition in comparable assays, as its biological activity is limited to non-specific antioxidant effects rather than direct enzyme modulation .

HDAC6 Inhibition Epigenetics Fluorogenic Assay

Synthetic Versatility: Bromine Position Enables Cross-Coupling Chemistry Absent in Non-Brominated Analogs

The 2-bromo substituent in methyl 5-acetamido-2-bromobenzoate serves as a critical handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This synthetic utility is documented in patent literature (US08193187B2) where the compound undergoes further functionalization to generate pharmacologically active quinoxaline derivatives . In contrast, non-brominated analogs such as methyl 5-acetamido-2-hydroxybenzoate lack this coupling handle and cannot participate in Pd-catalyzed C-C or C-N bond-forming reactions without additional synthetic steps to install a leaving group [1].

Cross-Coupling Palladium Catalysis Building Block

Physicochemical Profile: Predicted Boiling Point and Density Differentiate from Regioisomers

Methyl 5-acetamido-2-bromobenzoate exhibits distinct predicted physicochemical properties that impact purification and formulation workflows. The compound has a predicted boiling point of 413.9±35.0 °C and density of 1.540±0.06 g/cm³ at standard conditions . In comparison, the regioisomeric methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4) shows lower molar refractivity (59.98) and molar volume (176.5 cm³/mol) [1], while the carboxylic acid analog 5-acetamido-2-bromobenzoic acid (CAS 22921-67-1) has a significantly higher density of 1.706±0.06 g/cm³ and higher predicted boiling point of 466.0±40.0 °C .

Physicochemical Properties Purification Formulation

Validated Application Scenarios for Methyl 5-Acetamido-2-bromobenzoate (CAS 521069-39-6) Based on Evidence


Epigenetic Probe Development: PCAF and HDAC6 Inhibitor Scaffold

Based on confirmed PCAF inhibition (IC50 = 70,000 nM) and HDAC6 inhibition (IC50 = 5,400 nM), this compound serves as a starting scaffold for medicinal chemistry programs targeting epigenetic regulators [1]. The dual acetyl-lysine reader domain (bromodomain) and deacetylase enzyme inhibition profile is unique among 2-bromo-5-substituted benzoates, enabling structure-activity relationship (SAR) studies that require both functional groups intact [2]. Procurement of this specific regioisomer is essential, as the 2-acetamido-5-bromo regioisomer lacks PCAF activity.

Palladium-Catalyzed Cross-Coupling Building Block

The 2-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) while the 5-acetamido group remains available for further modification or target engagement [1]. This dual functionality is documented in patent literature where the compound is used to synthesize quinoxaline derivatives with potential pharmacological activity [2]. Researchers requiring a brominated aromatic ester with an orthogonal acetamido handle should select this compound over non-brominated or regioisomeric alternatives.

Anti-Infective Agent Precursor via Bromoacetamido Pharmacophore

Compounds containing bromoacetamido substituents have demonstrated antimicrobial and antifungal activity against drug-sensitive and drug-resistant strains including Mycobacterium tuberculosis and Enterococcus faecalis [1]. While methyl 5-acetamido-2-bromobenzoate itself is primarily an intermediate, its bromoacetamido structural motif aligns with pharmacophores showing biofilm inhibition (IC50 = 6,240 nM against E. faecalis) [2]. The methyl ester form provides a prodrug-like handle for further optimization in anti-infective discovery programs.

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